

MI-773 stability storage conditions

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Compound Focus: MI-773

Cat. No.: S548242

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Chemical Profile & Storage

The table below summarizes key handling information for **MI-773**.

Property	Specification
CAS Number	1303607-07-9 (MI-773); 1303607-60-4 (SAR405838, a diastereomer) [1]
Molecular Formula	C ₂₉ H ₃₄ Cl ₂ FN ₃ O ₃ [1] [2]
Molecular Weight	562.50 g/mol [1] [2]
Recommended Storage	4°C, stored under nitrogen [2]
Purity	One batch is reported at 99.68% [1]

Solubility & Stock Solutions

The table below outlines the solubility and standard stock solution preparation for **MI-773**.

Solvent	Solubility	Preparation of 10 mM Stock
DMSO	≥ 53 mg/mL (94.22 mM) [2]	Dissolve 56.25 mg of MI-773 in 1 mL of DMSO. [2]

Solvent	Solubility	Preparation of 10 mM Stock
Ethanol	31 mg/mL [1]	Dissolve 31 mg of MI-773 in 1 mL of ethanol. [1]
Water	Insoluble [1]	Not applicable.

Important Note: The provided solubility is for reference only. Hygroscopic DMSO can absorb water from the atmosphere, which may significantly reduce its solubility over time. It is recommended to use freshly opened DMSO for preparing stock solutions [2].

In Vivo Formulation Protocols

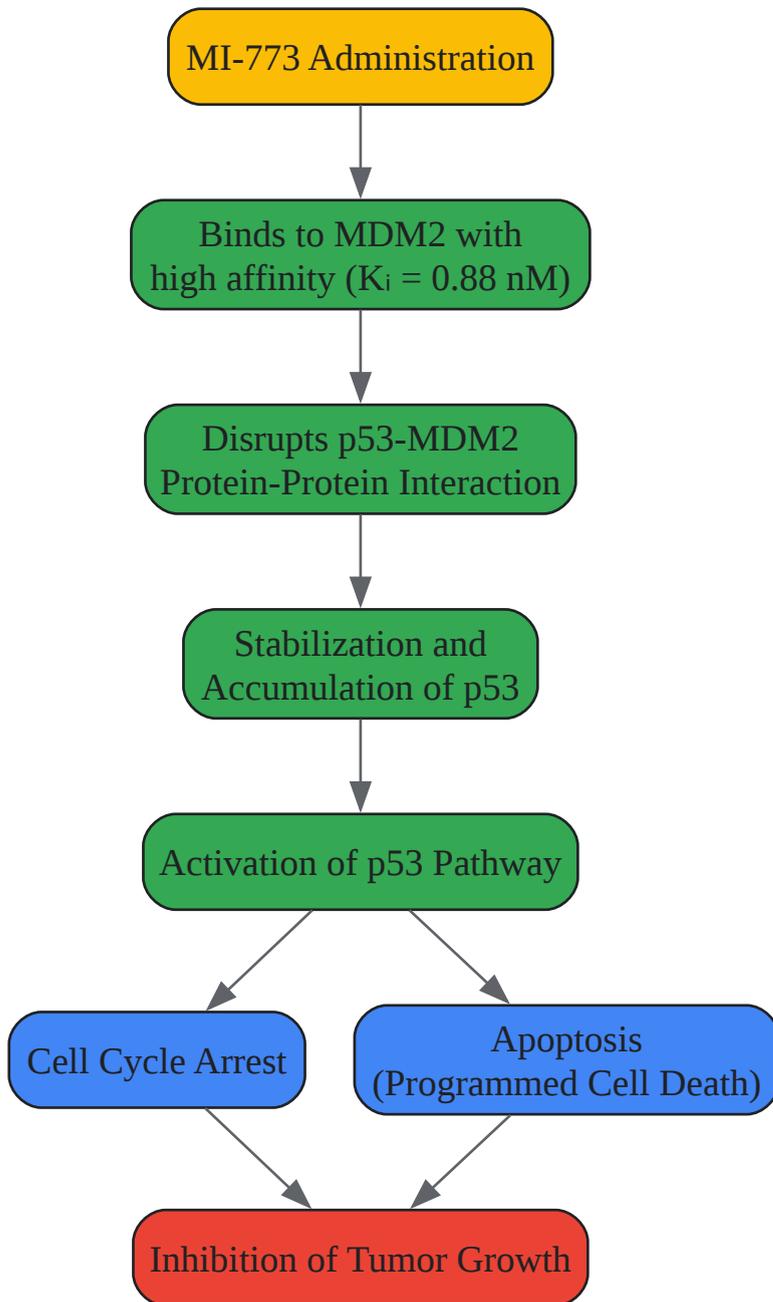
For animal studies, here are two recommended methods for preparing a **5 mg/mL** working solution of **MI-773** [1].

Protocol	Components (for 1 mL solution)	Final Composition
Homogeneous Suspension	5 mg MI-773 + 1 mL CMC-Na solution	5 mg/mL in CMC-Na

Mechanism of Action & Experimental Background

MI-773 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. It binds to MDM2 with high affinity ($K_i = 0.88 \text{ nM}$), disrupting the MDM2-p53 interaction. This stabilizes the p53 protein, activating its tumor-suppressor functions and leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53 [3] [1].

The following diagram illustrates the mechanism of action of **MI-773** and its cellular consequences.



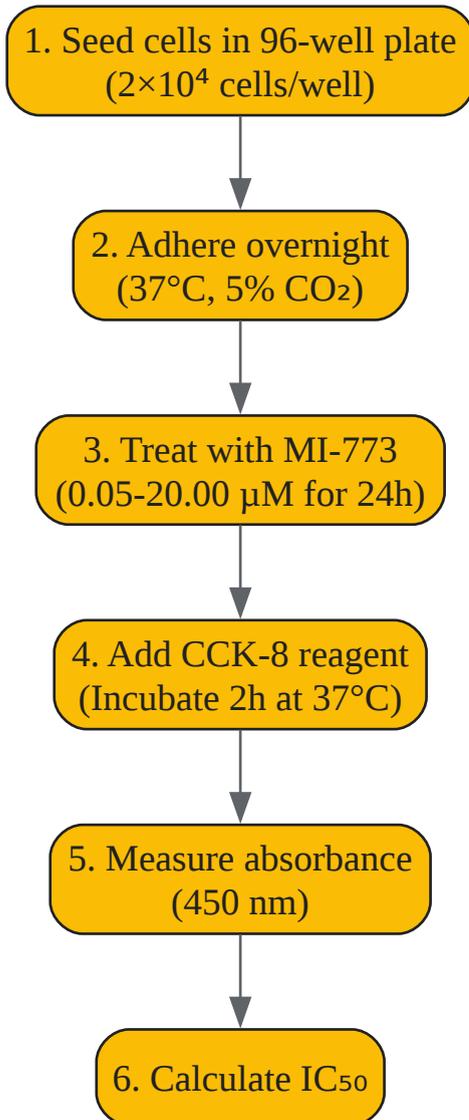
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Key Experimental Protocols

The methodology below is derived from published studies investigating **MI-773** in cancer cell lines [4].

Cell Viability Assay (CCK-8)

This protocol is used to determine the anti-proliferative effects and calculate the half-maximal inhibitory concentration (IC₅₀) of **MI-773**.



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- **Cell Lines:** The assay has been used in various wild-type TP53 cell lines, such as SJSA-1, IMR-32, and SH-SY5Y [1] [4].
- **Controls:** A negative control group should be treated with an equivalent volume of DMSO (final concentration <0.1% v/v) [4].
- **Data Analysis:** IC₅₀ values and relative survival rates can be calculated using graphing software like GraphPad Prism [4].

Frequently Asked Questions

Q1: What is the difference between MI-773 and SAR405838? SAR405838 is a diastereomer of **MI-773** and is reported to be an analog with approximately 10 times higher binding affinity against MDM2 [1] [2].

Q2: In which cell lines is MI-773 most effective? **MI-773** demonstrates potent activity primarily in cancer cell lines with **wild-type TP53**, such as SJSA-1, RS4;11, LNCaP, and HCT-116. It shows high selectivity and significantly less potency in cell lines with mutated (e.g., PC-3, SW620) or deleted p53 (e.g., SAOS-2, HCT-116 p53-/-) [3] [1].

Q3: How should I store my stock solutions of MI-773? For long-term storage, it is recommended to store the stock solution at **-80°C for 6 months or -20°C for 1 month**, preferably under nitrogen to maintain stability. Avoid repeated freeze-thaw cycles [2].

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